2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a chemical compound that features a pyrazole ring substituted with a bromine atom, a methyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the pyridine ring: This step involves the coupling of the brominated pyrazole with a pyridine derivative using a suitable catalyst, such as palladium on carbon (Pd/C), under a nitrogen atmosphere.
Acetonitrile group addition: Finally, the acetonitrile group is introduced through a nucleophilic substitution reaction using a cyanide source like sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate (K2CO3), and a solvent like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Coupling reactions: Catalysts like palladium (Pd) complexes and bases such as triethylamine (TEA) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological studies: Researchers may use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and pyridine moieties can enhance binding affinity and specificity, while the pyrazole ring can contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile: Lacks the methyl group, which may affect its reactivity and binding properties.
2-(4-chloro-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile: Substitutes chlorine for bromine, potentially altering its chemical and biological activity.
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile: Has the pyridine ring attached at a different position, which can influence its overall properties.
Uniqueness
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the bromine atom, methyl group, and pyridine ring in specific positions allows for targeted interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c1-8-10(12)11(15-16(8)6-4-13)9-3-2-5-14-7-9/h2-3,5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOBYNYWZRBBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C2=CN=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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